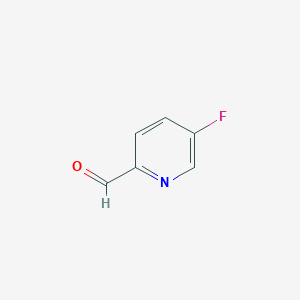

5-Fluoro-2-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycoproteins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACCXWQKIQUVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438450 | |

| Record name | 5-Fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-88-1 | |

| Record name | 5-Fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-formylpyridine chemical properties and structure

An In-depth Technical Guide to 5-Fluoro-2-formylpyridine: Chemical Properties and Structure

Introduction

This compound, also known as 5-fluoropicolinaldehyde, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules and novel drug candidates.[1] The introduction of fluorine can alter the physical, chemical, and biological activities of compounds, often leading to improved efficacy and bioavailability in drug development.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 2-position.

| Identifier | Value |

| IUPAC Name | 5-fluoropyridine-2-carbaldehyde[3] |

| Molecular Formula | C₆H₄FNO[3][4] |

| SMILES String | Fc1ccc(C=O)nc1[4] |

| InChI Key | IACCXWQKIQUVFQ-UHFFFAOYSA-N[3][4] |

| CAS Number | 31181-88-1[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for optimizing reaction conditions, purification processes, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 125.10 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid or solid | [1][4] |

| Boiling Point | 184 - 186 °C | [1] |

| Density | 1.249 g/cm³ | [1] |

| Flash Point | 71 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |

Chemical Reactivity

This compound exhibits reactivity characteristic of its functional groups: the aldehyde, the pyridine ring, and the fluorine atom.

-

Aldehyde Group : The aldehyde group is susceptible to oxidation and can be converted to a carboxylic acid using weak oxidizing agents.[1] It can also participate in various nucleophilic addition and condensation reactions, making it a key handle for building more complex molecules.[1] The electron-withdrawing effect of the fluorine atom may enhance the reactivity of the aldehyde group.[1]

-

Pyridine Ring : The nitrogen atom in the pyridine ring confers weak basicity, allowing it to react with acids to form pyridine salts.[1] This property can influence its solubility and reactivity in different pH environments.[1]

-

Fluorine Atom : The highly electronegative fluorine atom significantly influences the electron distribution within the molecule.[1] This can affect the reactivity of other positions on the pyridine ring and is a key feature leveraged in drug design to modify properties like metabolic stability and receptor binding affinity.[2]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

References

- 1. This compound Manufacturer & Supplier in China | CAS 137081-23-7 | Specifications, Uses, Safety Data [pipzine-chem.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 3. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

5-Fluoro-2-formylpyridine: A Technical Guide for Drug Discovery and Chemical Synthesis

CAS Number: 31181-88-1 Molecular Formula: C₆H₄FNO

This technical guide provides an in-depth overview of 5-Fluoro-2-formylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its application in the synthesis of targeted therapies, particularly kinase inhibitors.

Physicochemical and Spectral Data

This compound, also known as 5-fluoropicolinaldehyde, is a versatile heterocyclic aldehyde. The presence of a fluorine atom and a formyl group on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 125.10 g/mol | [PubChem] |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| CAS Number | 31181-88-1 | [PubChem] |

| Molecular Formula | C₆H₄FNO | [PubChem] |

| Synonyms | 5-Fluoropyridine-2-carboxaldehyde, 5-fluoropicolinaldehyde | [PubChem] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; limited solubility in water. | [Pipzine Chemicals] |

| Density | ~1.3 g/cm³ | [Chem-Impex] |

Spectral Data:

| Spectrum | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9-10 ppm) and three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (typically >180 ppm) and five carbons of the fluorinated pyridine ring. Carbon-fluorine coupling will be observable. |

| IR Spectroscopy | A characteristic strong absorption band for the C=O stretch of the aldehyde group (around 1700 cm⁻¹) and bands associated with the C-F bond and the pyridine ring. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of the corresponding alcohol, 5-fluoro-2-pyridinemethanol.

Experimental Protocol: Oxidation of 5-Fluoro-2-pyridinemethanol

This protocol is based on a general procedure for the oxidation of pyridine-methanols to their corresponding aldehydes.

Materials:

-

(5-Fluoropyridin-2-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (5-Fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a crucial precursor in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The aldehyde group provides a reactive handle for building more complex molecular scaffolds, often through reactions like reductive amination or condensation.

Logical Synthesis Workflow for PI3K/mTOR Inhibitors

The following diagram illustrates a logical workflow for the synthesis and screening of potential PI3K/mTOR inhibitors starting from this compound. This process involves the initial synthesis of a core scaffold, followed by diversification and biological evaluation.

Spectroscopic Profile of 5-Fluoro-2-formylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-2-formylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental ¹H and ¹³C NMR spectral data for this compound were not available in the searched resources. The analysis of related fluorinated pyridine derivatives suggests the following expected spectral characteristics.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton and the three protons on the pyridine ring. The chemical shifts will be influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the formyl group. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The pyridine ring protons will exhibit complex splitting patterns (doublets or doublets of doublets) due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the formyl group (C=O) is expected at the most downfield position (typically δ 190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the fluorine and formyl substituents. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Pyridine) |

| ~2850 and ~2750 | C-H stretch | Aldehyde |

| ~1700-1720 | C=O stretch | Aldehyde |

| ~1580-1610 | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1200-1250 | C-F stretch | Aryl-Fluoride |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Ion | Notes |

| 125 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of this compound (C₆H₄FNO).[1] |

| 124 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 96 | [M-CHO]⁺ | Loss of the formyl group (CHO). |

| 79 | [C₅H₄N]⁺ | Pyridine radical cation. |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. For ¹⁹F NMR, an appropriate fluorine-containing standard is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, which is a solid at room temperature, can be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with dry KBr powder and then compressed under high pressure to form a transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent and analyzing it in a liquid cell.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using different spectroscopic techniques.

References

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylpyridine

This guide provides a comprehensive overview of the key physical properties of 5-Fluoro-2-formylpyridine, with a specific focus on its boiling point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is a fluorinated heterocyclic aldehyde with the chemical formula C₆H₄FNO and a molecular weight of 125.10 g/mol .[1][2] The presence of the fluorine atom and the aldehyde group on the pyridine ring significantly influences its physical and chemical characteristics.[3]

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | [1][2][3] |

| Molecular Weight | 125.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 184 - 186 °C | [3] |

| Density | 1.249 g/cm³ | [3] |

| Flash Point | 71 °C | [3] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Expected to have good solubility in solvents like ethanol, ether, and dichloromethane.[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and solubility of organic compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[5][6]

Methodology: Capillary Tube Method

-

Sample Preparation: A few milliliters of this compound are placed into a small test tube or a fusion tube.[7]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid within the test tube.[6]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, which contains a high-boiling point liquid (e.g., paraffin oil) to ensure uniform heating.[4]

-

Heating and Observation: The apparatus is heated slowly and steadily.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Experimental Workflow: Boiling Point Determination

2.2. Determination of Solubility

The solubility of a compound in a particular solvent is a key indicator of its polarity and the types of intermolecular forces present. A systematic approach is often used to characterize the solubility of an unknown organic compound.

Methodology: Qualitative Solubility Analysis

-

Initial Solvent Testing:

-

Water: Add approximately 25 mg of this compound to 0.75 mL of water in a test tube. Shake vigorously.[8] Observe if the compound dissolves. Given its nature, it is expected to be slightly soluble.[3]

-

Organic Solvents: Repeat the process with various organic solvents of differing polarities, such as ethanol, diethyl ether, and dichloromethane.[3]

-

-

Aqueous Acid/Base Solubility:

-

5% HCl: If the compound is insoluble in water, test its solubility in a 5% aqueous HCl solution. Solubility in this acidic solution indicates the presence of a basic functional group.[8] The pyridine nitrogen in this compound is weakly basic and may show increased solubility.[3]

-

5% NaOH and 5% NaHCO₃: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃ solutions. Solubility in these basic solutions suggests an acidic functional group.[8]

-

-

Observation and Classification: The solubility behavior in these different solvents allows for the classification of the compound based on its functional groups and polarity.[9]

Logical Flow: Solubility Testing

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier in China | CAS 137081-23-7 | Specifications, Uses, Safety Data [pipzine-chem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

The Synthesis and Significance of 5-Fluoro-2-formylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-formylpyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. The introduction of a fluorine atom onto the pyridine ring significantly modulates the physicochemical properties of resulting molecules, enhancing their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound, detailed experimental protocols for its preparation, and its application in drug development, with a focus on its role as an intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction: The Emergence of a Key Intermediate

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO | [2] |

| Molecular Weight | 125.10 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 184 - 186 °C | [1] |

| Density | 1.249 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |

| InChI Key | IACCXWQKIQUVFQ-UHFFFAOYSA-N | [3] |

| CAS Number | 31181-88-1 | [2] |

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Oxidation of (5-Fluoropyridin-2-yl)methanol

This is a common and relatively mild method for the preparation of this compound. The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of oxidizing agents.

Experimental Protocol:

-

Starting Material: (5-Fluoropyridin-2-yl)methanol

-

Reagents: Dess-Martin periodinane (DMP), Dichloromethane (DCM)

-

Procedure:

-

To a solution of (5-Fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15-30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.[1]

-

Logical Workflow for Oxidation of (5-Fluoropyridin-2-yl)methanol

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis from 5-Fluoro-2-bromomethylpyridine

This two-step method involves the conversion of the bromomethyl group to an aldehyde, often via the Sommelet reaction or similar methodologies.

Experimental Protocol (Illustrative Example using Sommelet Reaction):

-

Starting Material: 5-Fluoro-2-bromomethylpyridine

-

Reagents: Hexamethylenetetramine (urotropine), Acetic acid, Water

-

Procedure:

-

React 5-Fluoro-2-bromomethylpyridine (1.0 eq) with hexamethylenetetramine (1.0-1.2 eq) in a suitable solvent like chloroform or ethanol to form the quaternary ammonium salt.

-

Isolate the salt by filtration.

-

Hydrolyze the salt by heating it in a mixture of acetic acid and water.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield this compound.

-

Reduction of 5-Fluoro-2-pyridinecarbonitrile

The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as Diisobutylaluminium hydride (DIBAL-H). This method requires careful control of reaction conditions to prevent over-reduction to the primary amine.

Experimental Protocol:

-

Starting Material: 5-Fluoro-2-pyridinecarbonitrile

-

Reagents: Diisobutylaluminium hydride (DIBAL-H), Anhydrous solvent (e.g., Toluene or THF), Acidic workup (e.g., HCl)

-

Procedure:

-

Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).

-

Quench the reaction by the slow addition of methanol, followed by an acidic aqueous solution (e.g., 1M HCl).

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude aldehyde by column chromatography.[1]

-

Comparative Summary of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Oxidation | (5-Fluoropyridin-2-yl)methanol | Dess-Martin periodinane, MnO₂, etc. | 52-95% | Mild reaction conditions, high yields. | Availability and cost of starting material and oxidizing agent. |

| From Bromomethylpyridine | 5-Fluoro-2-bromomethylpyridine | Hexamethylenetetramine | Moderate | Utilizes readily available starting materials. | Multi-step process, potential for side reactions. |

| Nitrile Reduction | 5-Fluoro-2-pyridinecarbonitrile | DIBAL-H, LiAlH(OEt)₃ | Moderate to High | Direct conversion from the nitrile. | Requires cryogenic temperatures and careful control to avoid over-reduction. |

Application in Drug Development: A Key Building Block for FGFR Inhibitors

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably in the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[4][5][6][7][8] Dysregulation of this pathway through mutations, amplifications, or translocations is implicated in various cancers.[4][6][7]

FGFR4, in particular, has emerged as a promising target for the treatment of hepatocellular carcinoma (HCC).[5] Several small molecule inhibitors targeting FGFR4 have been developed, and many of these incorporate a fluorinated pyridine moiety derived from this compound. The aldehyde group of this compound allows for the construction of complex heterocyclic systems that can bind to the ATP-binding pocket of the FGFR kinase domain. The fluorine atom contributes to improved pharmacological properties.

FGFR Signaling Pathway and Inhibition

Caption: Simplified FGFR4 signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. While its precise historical genesis is intertwined with the broader evolution of medicinal chemistry, its importance as a versatile and valuable building block is undisputed. The synthetic methodologies outlined in this guide provide researchers with a practical framework for its preparation. Its continued application in the development of targeted therapies, particularly for cancers driven by aberrant FGFR signaling, ensures that this compound will remain a compound of significant interest to the scientific community for the foreseeable future.

References

- 1. This compound Manufacturer & Supplier in China | CAS 137081-23-7 | Specifications, Uses, Safety Data [pipzine-chem.com]

- 2. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 6. Targeting the FGFR signaling pathway in cholangiocarcinoma: promise or delusion? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. resources.revvity.com [resources.revvity.com]

Quantum Chemical Blueprint for 5-Fluoro-2-formylpyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for quantum chemical calculations on 5-Fluoro-2-formylpyridine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific published computational data for this exact molecule, this document outlines the established theoretical protocols and presents illustrative data based on closely related pyridine derivatives. This guide serves as a blueprint for researchers to conduct their own in-depth computational analyses.

Introduction to Computational Analysis of this compound

This compound is a substituted pyridine derivative. The presence of a fluorine atom and a formyl group significantly influences its electronic structure, reactivity, and potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the molecular level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors, which are invaluable in understanding its mechanism of action and in the design of novel therapeutics.

Experimental Protocols: A Computational Approach

The following section details the recommended computational methodology for a thorough quantum chemical analysis of this compound. These protocols are based on widely accepted and validated methods for similar organic molecules.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is suggested. This triple-zeta basis set provides a good description of the electron distribution, with diffuse functions (++) to handle anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages can be used to perform the calculations.

-

Convergence Criteria: The optimization should be run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

This analysis serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verification of Minimum: The output should be checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the structure is a true minimum.

-

Spectral Prediction: The calculated vibrational modes and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation of the computational model.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure is key to predicting the chemical behavior of this compound.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[1] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure.[2][3][4][5] It can reveal information about hybridization, charge distribution, and intramolecular interactions like hyperconjugation.

Data Presentation: Illustrative Quantitative Data

The following tables present the expected format for the quantitative data obtained from the quantum chemical calculations of this compound. The values provided are illustrative and based on general knowledge of similar pyridine derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | 1.39 |

| C3-C4 | 1.38 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.34 | |

| N1-C6 | 1.35 | |

| C6-C2 | 1.40 | |

| C5-F | 1.35 | |

| C2-C(formyl) | 1.48 | |

| C(formyl)=O | 1.21 | |

| Bond Angle (°) | C6-N1-C5 | 117.0 |

| N1-C5-C4 | 123.0 | |

| C5-C4-C3 | 119.0 | |

| C4-C3-C2 | 118.0 | |

| C3-C2-C6 | 120.0 | |

| C2-C6-N1 | 123.0 | |

| Dihedral Angle (°) | N1-C2-C(formyl)-O | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | ~3100 | C-H stretch (aromatic) |

| ν2 | ~2850 | C-H stretch (formyl) |

| ν3 | ~1700 | C=O stretch (formyl) |

| ν4 | ~1600 | C=C/C=N stretch (ring) |

| ν5 | ~1250 | C-F stretch |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Visualization of Molecular Properties and Workflows

Visual representations are crucial for interpreting computational results and understanding the logical flow of the analysis.

Conclusion

This technical guide provides a robust framework for the computational investigation of this compound. By following the outlined protocols, researchers can generate valuable data on the molecule's structural, vibrational, and electronic properties. These insights are critical for understanding its chemical reactivity, potential biological interactions, and for guiding the rational design of new and improved pharmaceutical agents. While specific pre-computed data is not yet widely available, the methodologies described herein empower researchers to perform these essential calculations and advance the scientific understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.materialsproject.org [docs.materialsproject.org]

- 3. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 4. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 5. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

An In-depth Technical Guide on the Reactivity and Electronic Effects of Fluorine in 5-Fluoro-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and electronic effects of the fluorine atom in 5-Fluoro-2-formylpyridine, a key building block in medicinal chemistry and materials science. The presence of the fluorine atom and the formyl group on the pyridine ring significantly influences its chemical behavior, particularly in nucleophilic aromatic substitution, condensation, and redox reactions. This document details synthetic methodologies, provides key quantitative data, and explores the underlying electronic principles governing its reactivity through computational analysis. Detailed experimental protocols and visual diagrams of reaction pathways are included to facilitate practical application and further research.

Introduction

This compound is a heterocyclic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The strategic placement of a fluorine atom at the 5-position and a formyl group at the 2-position of the pyridine ring creates a unique electronic environment that dictates its reactivity. The strong electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates the ring for certain reactions while directing the regioselectivity of others. This guide aims to provide a detailed exploration of these characteristics to aid researchers in leveraging this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO | --INVALID-LINK-- |

| Molecular Weight | 125.10 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 184 - 186 °C | --INVALID-LINK-- |

| Density | 1.249 g/cm³ | --INVALID-LINK-- |

| Flash Point | 71 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane. | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the oxidation of the corresponding methyl or alcohol precursor.

Oxidation of 5-Fluoro-2-methylpyridine

A prevalent method for the synthesis of this compound is the oxidation of 5-fluoro-2-methylpyridine. Selenium dioxide (SeO₂) is a commonly used oxidizing agent for this transformation.[1]

Experimental Protocol:

-

To a solution of 5-fluoro-2-methylpyridine in a suitable solvent such as toluene, add a stoichiometric amount of selenium dioxide.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Oxidation of (5-Fluoropyridin-2-yl)methanol

Another viable route is the oxidation of (5-fluoropyridin-2-yl)methanol using a mild oxidizing agent like Dess-Martin periodinane in a solvent such as dichloromethane. This method is often preferred for its milder reaction conditions and simpler purification.[2]

Electronic Effects of the Fluorine Atom

The fluorine atom at the 5-position exerts a significant influence on the electronic properties of the pyridine ring through both inductive and resonance effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and makes the ring protons more deshielded in NMR spectroscopy.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the pyridine ring. However, due to the poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance effect is generally weaker than its inductive effect.

The interplay of these effects results in a net electron-withdrawing character of the fluorine substituent, which has profound implications for the molecule's reactivity.

Reactivity of this compound

The unique electronic landscape of this compound gives rise to a diverse range of chemical transformations.

Reactions of the Formyl Group

The aldehyde functionality is a key reactive site, participating in various condensation and reduction reactions.

This compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst.

Experimental Protocol:

-

In a round-bottomed flask, dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent like ethanol or water.[3]

-

Add a catalytic amount of a base, such as piperidine or an alkali hydroxide.[3]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

The product often precipitates from the reaction mixture upon completion and can be isolated by filtration. Further purification can be achieved by recrystallization.

The Wittig reaction provides a versatile method for converting the formyl group into a carbon-carbon double bond.

Experimental Protocol:

-

Prepare the phosphorus ylide in situ by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like THF at low temperature.

-

To the ylide solution, add a solution of this compound dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the organic extracts, concentrate, and purify the resulting alcohol by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon.

References

Isotopic Labeling of 5-Fluoro-2-formylpyridine: A Technical Guide for Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopic labeling is a powerful technique to elucidate reaction mechanisms, trace metabolic pathways, and understand the fate of drug candidates. This technical guide provides an in-depth overview of the core principles and methodologies for the isotopic labeling of 5-Fluoro-2-formylpyridine, a heterocyclic aldehyde of interest in medicinal chemistry. This document outlines strategies for the incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), as well as the radioisotope Fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging studies. Detailed, adaptable experimental protocols, data presentation in structured tables, and visualizations of workflows and reaction pathways are provided to aid researchers in designing and executing their mechanistic studies.

Introduction to Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has a different number of neutrons but the same number of protons. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be traced and distinguished from its unlabeled counterpart. By tracking the position of the isotopic label in the products of a reaction, researchers can gain unambiguous insights into bond formations and cleavages, reaction intermediates, and kinetic isotope effects, thereby unraveling complex reaction mechanisms.

Commonly used analytical techniques for detecting and quantifying isotopic labels include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] For radiolabeled compounds, techniques like PET imaging are employed to visualize their distribution and metabolism in vivo.[3][4]

Strategies for Isotopic Labeling of this compound

The presence of a fluorine atom, a formyl group, and a pyridine ring in this compound offers multiple possibilities for isotopic labeling. The choice of isotope and its position depends on the specific mechanistic question being investigated.

Deuterium (²H) Labeling

Deuterium labeling is frequently used to probe reaction mechanisms by investigating the kinetic isotope effect (KIE), where a reaction rate is slowed down when a C-H bond is replaced with a C-D bond.[5][6] For this compound, deuterium can be incorporated at the formyl position or on the pyridine ring.

Carbon-13 (¹³C) Labeling

¹³C labeling of the formyl carbon or a specific carbon atom in the pyridine ring can be invaluable for tracking the fate of the carbon skeleton in a reaction.[7][8] This is particularly useful for studying rearrangement reactions or metabolic pathways.

Nitrogen-15 (¹⁵N) Labeling

Incorporating ¹⁵N into the pyridine ring allows for the investigation of reactions that involve the nitrogen atom, such as ring-opening and closing mechanisms.[9]

Fluorine-18 (¹⁸F) Labeling

¹⁸F is a positron-emitting isotope with a half-life of 109.8 minutes, making it ideal for PET imaging.[3] Labeling this compound with ¹⁸F can enable in vivo studies to understand its distribution, metabolism, and target engagement.

Experimental Protocols

While specific protocols for the isotopic labeling of this compound are not extensively reported, the following detailed methodologies are adapted from established procedures for similarly functionalized pyridines. Optimization of these protocols for the specific substrate is recommended.

Proposed Protocol for Deuterium Labeling of the Formyl Group

This protocol is based on methods for the selective deuteration of aldehydes.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

An appropriate catalyst (e.g., Rhodium or Iridium complex)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the catalyst (0.1-1 mol%).

-

Add D₂O (excess, e.g., 10 equivalents).

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by ¹H NMR or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with H₂O.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Proposed Protocol for ¹³C-Labeling of the Formyl Group

This protocol would involve the synthesis of this compound from a ¹³C-labeled precursor.

Materials:

-

5-Fluoro-2-bromopyridine

-

¹³C-labeled carbon monoxide (¹³CO) or a ¹³C-formylating agent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

A suitable reducing agent (e.g., a silane)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a high-pressure reactor, combine 5-Fluoro-2-bromopyridine (1 equivalent), the palladium catalyst (1-5 mol%), and the anhydrous solvent.

-

Pressurize the reactor with ¹³CO gas to the desired pressure.

-

Add the reducing agent.

-

Heat the reaction mixture and monitor by GC-MS.

-

After the reaction is complete, cool the reactor and carefully vent the excess ¹³CO.

-

Work up the reaction mixture by filtering off the catalyst and concentrating the solvent.

-

Purify the ¹³C-labeled this compound by column chromatography.

Protocol for ¹⁵N-Labeling of the Pyridine Ring

This protocol is adapted from a general method for the ¹⁵N-labeling of pyridines via a Zincke activation strategy, which has been shown to be tolerant of an aldehyde functionality.[9]

Materials:

-

This compound

-

Triflic anhydride (Tf₂O)

-

Dibenzylamine

-

2,4,6-Collidine

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Triethylamine

-

Anhydrous solvents (Ethyl acetate, Acetonitrile)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in ethyl acetate and cool to -78 °C.

-

Add Tf₂O (1 equivalent) dropwise.

-

After 30 minutes, add a solution of dibenzylamine (1.2 equivalents) and 2,4,6-collidine (1 equivalent) in ethyl acetate.

-

Warm the reaction to 60 °C and stir for 1 hour.

-

Add ¹⁵NH₄Cl (3 equivalents), triethylamine (6 equivalents), and acetonitrile.

-

Heat the mixture to 100 °C for 1 hour.

-

Cool the reaction, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the ¹⁵N-labeled product by column chromatography.

Proposed Protocol for ¹⁸F-Labeling via Nucleophilic Aromatic Substitution

This protocol is based on the radiofluorination of activated aromatic systems.[10]

Materials:

-

A suitable precursor, such as 5-Nitro-2-formylpyridine or a 5-trimethylammonium-2-formylpyridine triflate salt.

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

A phase-transfer catalyst (e.g., Kryptofix 2.2.2)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., DMSO, Acetonitrile)

Procedure:

-

Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

-

Evaporate the solvent to dryness azeotropically with acetonitrile.

-

Add a solution of the precursor (e.g., 5-Nitro-2-formylpyridine) in anhydrous DMSO.

-

Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a short period (5-15 minutes).

-

Cool the reaction mixture and purify the [¹⁸F]this compound using semi-preparative HPLC.

-

Formulate the final product for in vivo studies.

Data Presentation

Table 1: ¹⁵N-Labeling of Substituted Pyridines via Zincke Activation [9]

| Entry | Substrate | Product | Isolated Yield (%) | Isotopic Enrichment (%) |

| 1 | 2-Phenylpyridine | [¹⁵N]2-Phenylpyridine | 99 | 68 |

| 2 | 4-Phenylpyridine | [¹⁵N]4-Phenylpyridine | 95 | 85 |

| 3 | 2-Formylpyridine | [¹⁵N]2-Formylpyridine | 50 | 74 |

| 4 | 3-Bromopyridine | [¹⁵N]3-Bromopyridine | 78 | 98 |

Table 2: ¹⁸F-Labeling of 2-Fluoropyridines by Isotopic Exchange [10]

| Entry | Substrate | Radiochemical Yield (%) | Reaction Temperature (°C) | Reaction Time (min) |

| 1 | 2-Fluoropyridine | 90 ± 2 | 140 | 20 |

| 2 | 2-Fluoro-3-methylpyridine | 80 ± 1 | 140 | 20 |

| 3 | 2-Fluoro-5-methylpyridine | 78 ± 1 | 140 | 20 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and reaction pathways.

Caption: General experimental workflow for the isotopic labeling and subsequent mechanistic study of this compound.

Caption: Proposed reaction pathway for the ¹⁵N-labeling of this compound via a Zincke intermediate.

Caption: Analytical workflow for the characterization of isotopically labeled this compound.

Conclusion

The isotopic labeling of this compound is a critical step for detailed mechanistic investigations in chemical and biological systems. This guide provides a comprehensive framework, including adaptable experimental protocols and analytical strategies, to facilitate such studies. While the provided protocols are based on established methods for related compounds, researchers should anticipate the need for optimization to achieve high yields and isotopic incorporation for this specific molecule. The successful application of these techniques will undoubtedly contribute to a deeper understanding of the reaction mechanisms and metabolic fate of this important heterocyclic aldehyde.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR metabolomics - IsoLife [isolife.nl]

- 3. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Fluoro-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated heterocyclic compounds derived from 5-Fluoro-2-formylpyridine. The methodologies described herein are based on established synthetic strategies for analogous pyridine derivatives and are intended to serve as a practical guide for the preparation of new chemical entities with potential applications in medicinal chemistry and drug discovery. The inclusion of a fluorine atom in the pyridine ring is a common strategy to enhance the metabolic stability and binding affinity of drug candidates.

Synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines

The synthesis of 6-fluoro-[1][2][3]triazolo[4,3-a]pyridines from this compound is a two-step process involving the initial formation of a hydrazone, followed by an oxidative cyclization. This class of compounds is of significant interest due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[2]

Experimental Workflow: Synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines

Caption: Workflow for the synthesis of 6-Fluoro-[1][2][3]triazolo[4,3-a]pyridines.

Protocol 1: Synthesis of 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridine

Step 1: Synthesis of (E)-N'-((5-fluoropyridin-2-yl)methylene)benzohydrazide (Hydrazone Intermediate)

-

To a solution of this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add a solution of benzoylhydrazide (1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone as a solid.

Step 2: Oxidative Cyclization to 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridine

-

Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M).

-

Add an oxidizing agent, for example, N-chlorosuccinimide (NCS) (1.2 eq) or iodine (1.2 eq) in the presence of a base like triethylamine (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation: Synthesis of 3-Aryl-6-fluoro-[1][2][3]triazolo[4,3-a]pyridines

| Compound | R-group | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI) m/z |

| 1a | Phenyl | 75 | 8.51 (d, J = 7.0 Hz, 1H), 8.15 (d, J = 7.5 Hz, 2H), 7.80 (s, 1H), 7.55 (t, J = 7.5 Hz, 2H), 7.45 (t, J = 7.5 Hz, 1H), 7.15 (dd, J = 7.0, 2.0 Hz, 1H) | 226.08 [M+H]+ |

| 1b | 4-Chlorophenyl | 72 | 8.53 (d, J = 7.0 Hz, 1H), 8.10 (d, J = 8.5 Hz, 2H), 7.82 (s, 1H), 7.50 (d, J = 8.5 Hz, 2H), 7.18 (dd, J = 7.0, 2.0 Hz, 1H) | 260.04 [M+H]+ |

| 1c | 4-Methoxyphenyl | 78 | 8.49 (d, J = 7.0 Hz, 1H), 8.12 (d, J = 8.8 Hz, 2H), 7.78 (s, 1H), 7.05 (d, J = 8.8 Hz, 2H), 7.13 (dd, J = 7.0, 2.0 Hz, 1H), 3.90 (s, 3H) | 256.10 [M+H]+ |

Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines

The synthesis of 1-aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines can be achieved through a condensation reaction between this compound and an arylhydrazine, followed by an intramolecular cyclization. Pyrazolopyridines are another important class of heterocycles with a wide range of biological activities.

Experimental Workflow: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines

Caption: Workflow for the synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridine

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylhydrazine hydrochloride (1.1 eq) in ethanol (0.2 M).

-

Add a catalytic amount of acetic acid (e.g., 3-4 drops).

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Synthesis of 1-Aryl-6-fluoro-1H-pyrazolo[3,4-b]pyridines

| Compound | R-group | Yield (%) | 1H NMR (CDCl3, δ ppm) | MS (ESI) m/z |

| 2a | Phenyl | 65 | 8.60 (s, 1H), 8.45 (d, J = 2.5 Hz, 1H), 8.20 (dd, J = 8.5, 2.5 Hz, 1H), 7.80-7.75 (m, 2H), 7.55-7.45 (m, 3H) | 228.09 [M+H]+ |

| 2b | 4-Nitrophenyl | 60 | 8.75 (s, 1H), 8.50 (d, J = 2.5 Hz, 1H), 8.40 (d, J = 9.0 Hz, 2H), 8.30 (dd, J = 8.5, 2.5 Hz, 1H), 8.00 (d, J = 9.0 Hz, 2H) | 273.07 [M+H]+ |

| 2c | 4-Fluorophenyl | 68 | 8.58 (s, 1H), 8.42 (d, J = 2.5 Hz, 1H), 8.18 (dd, J = 8.5, 2.5 Hz, 1H), 7.75-7.70 (m, 2H), 7.25-7.20 (m, 2H) | 246.08 [M+H]+ |

Biological Context and Signaling Pathways

Fluorinated pyridine-containing heterocycles are frequently investigated as inhibitors of various protein kinases involved in cancer cell signaling.[4] The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are common targets for such compounds.[1][5] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis in tumors.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Many cancers exhibit mutations that lead to the overactivation of this pathway. Small molecule inhibitors, such as those that can be synthesized from this compound, can be designed to target key kinases in this pathway, like PI3K or Akt.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated heterocycle.

These detailed protocols and application notes provide a foundation for the synthesis and exploration of novel heterocycles derived from this compound. The presented data and workflows are intended to guide researchers in the development of new chemical entities with potential therapeutic value.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-formylpyridine: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: 5-Fluoro-2-formylpyridine has emerged as a critical building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring, coupled with the reactive aldehyde functionality, provides a unique scaffold that can significantly enhance the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of bioactive molecules, with a focus on its application in the synthesis of kinase inhibitors.

The fluorine atom at the 5-position of the pyridine ring offers several advantages in drug design. Its high electronegativity can modulate the pKa of the pyridine nitrogen, influencing receptor-binding interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of the drug candidate. The formyl group at the 2-position is a versatile chemical handle that can participate in a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 5-fluoropyridine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase active site. This compound serves as a key precursor for introducing this important pharmacophore.

One common synthetic strategy involves the conversion of the aldehyde to an amine via reductive amination, which can then be further elaborated. Another key reaction is the condensation of the aldehyde with a suitable partner to form heterocyclic systems, such as imidazo[1,2-a]pyridines, which are also privileged scaffolds in kinase inhibitor design.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound to generate a key amine intermediate, which can be used in subsequent coupling reactions to synthesize kinase inhibitors.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted (5-fluoropyridin-2-yl)methanamine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol outlines the synthesis of an imidazo[1,2-a]pyridine scaffold, a common core in kinase inhibitors, using this compound as a starting material. This typically involves a multi-step sequence starting with the formation of a 2-aminopyridine derivative. As a representative example, a subsequent cyclization reaction is described.

Step 2a: Synthesis of a Substituted 2-Aminopyridine (Illustrative)

This step would involve the conversion of a precursor, potentially derived from this compound, to a 2-aminopyridine. For the purpose of this protocol, we will assume the availability of a suitable 2-amino-5-fluoropyridine derivative.

Step 2b: Cyclization to form the Imidazo[1,2-a]pyridine Ring

Materials:

-

A suitable 2-amino-5-fluoropyridine derivative

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate

Procedure:

-

Dissolve the 2-amino-5-fluoropyridine derivative (1.0 eq) in ethanol (0.2 M).

-

Add the α-haloketone (1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using methodologies that could employ this compound as a key building block. The data is presented to illustrate the potency that can be achieved with scaffolds containing the 5-fluoropyridine moiety.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 1 | ALK | 15 | H3122 | Fictional |

| 2 | c-Met | 25 | MKN-45 | Fictional |

| 3 | VEGFR2 | 8 | HUVEC | Fictional |

| 4 | EGFR | 50 | A431 | Fictional |

| 5 | JAK2 | 12 | HEL | Fictional |

Note: The data in this table is illustrative and intended to represent typical potencies of kinase inhibitors containing the 5-fluoropyridine scaffold. Specific IC50 values are highly dependent on the full molecular structure of the inhibitor.

Visualizations

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates the general mechanism of action for a kinase inhibitor that binds to the ATP-binding site of a kinase, thereby blocking the phosphorylation of a downstream substrate and inhibiting the signaling cascade.

Caption: General kinase signaling pathway and mechanism of inhibition.

Experimental Workflow: Synthesis of a Kinase Inhibitor

The following diagram outlines a typical workflow for the synthesis of a kinase inhibitor utilizing this compound as a starting material.

Caption: Synthetic workflow for a kinase inhibitor.

5-Fluoro-2-formylpyridine in Agrochemical Synthesis: An Overview of Potential Applications

While 5-Fluoro-2-formylpyridine is a recognized building block in organic synthesis, publicly accessible literature and patent databases do not currently detail its specific application in the synthesis of commercialized or late-stage development agrochemicals. The fluorinated pyridine scaffold is, however, a critical component in a wide array of modern crop protection agents, suggesting the potential utility of this compound as a valuable intermediate. This document provides an overview of the importance of fluorinated pyridines in agrochemicals and explores hypothetical synthetic applications for this compound based on established chemical reactions.

The Significance of Fluorinated Pyridines in Agrochemicals

The introduction of fluorine into agrochemical molecules can significantly enhance their efficacy and stability. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. The pyridine ring itself is a common feature in numerous pesticides, including fungicides, insecticides, and herbicides, contributing to their mode of action and target specificity.

A prominent example is the class of trifluoromethylpyridines (TFMP), which are key components in numerous successful agrochemicals. While distinct from this compound, the widespread use of TFMP derivatives underscores the value of the fluorinated pyridine motif in agrochemical design.

Potential Synthetic Applications of this compound

The chemical reactivity of this compound is dominated by the aldehyde group and the activated pyridine ring. The aldehyde function can readily undergo a variety of transformations to build more complex molecular architectures, while the fluorine atom can influence the reactivity of the pyridine ring and contribute to the biological activity of the final product.

Based on common synthetic routes to known agrochemical classes, several potential applications for this compound can be envisaged.

Hypothetical Synthesis of a Pyrazole-Based Fungicide

Pyrazole carboxamides are a well-established class of fungicides. This compound could potentially be utilized to synthesize a novel pyrazole derivative as illustrated in the following hypothetical workflow.

Caption: Hypothetical workflow for the synthesis of a pyrazole fungicide.

Hypothetical Synthesis of a Triazole-Based Insecticide

The 1,2,4-triazole heterocycle is another important scaffold in agrochemicals, particularly in insecticides. A plausible, though not documented, synthetic route could involve the conversion of the aldehyde group of this compound into a key intermediate for triazole formation.

Caption: Hypothetical pathway to a triazole-based insecticide.

Experimental Protocols: General Considerations

As no specific agrochemical derived from this compound has been identified in the public domain, detailed experimental protocols cannot be provided. However, the hypothetical reactions outlined above would follow standard organic chemistry methodologies. For example, a Wittig reaction would typically be carried out in an aprotic solvent like THF or ether with a strong base such as sodium hydride or n-butyllithium. Cyclization reactions to form heterocycles often involve heating in a suitable solvent with a catalytic amount of acid or base.

Quantitative Data

Without concrete examples of agrochemicals synthesized from this compound, no quantitative data on reaction yields or biological activity can be presented. The development of a new agrochemical would require extensive screening to determine its efficacy against various pests, its toxicological profile, and its environmental fate.

Conclusion

While this compound possesses the structural features of a potentially valuable building block for agrochemical synthesis, its direct application in the development of commercial pesticides is not currently documented in publicly available sources. The hypothetical synthetic pathways presented here illustrate how this molecule could be incorporated into known agrochemical scaffolds. Further research and disclosure in the scientific and patent literature are needed to fully understand the applications of this compound in the field of crop protection. Researchers and drug development professionals are encouraged to consider this versatile intermediate in their discovery programs, as it holds the potential to contribute to the development of novel and effective agrochemicals.

Application Notes and Protocols for Reaction Mechanisms Involving 5-Fluoro-2-formylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylpyridine is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The pyridine ring is a common motif in many approved drugs, and the formyl group provides a reactive handle for a wide array of chemical transformations. These attributes make this compound a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for several key reaction mechanisms involving this compound, including multicomponent reactions, condensation reactions, and cross-coupling reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. This compound is an excellent carbonyl component for various MCRs.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), a scaffold present in numerous bioactive molecules, including calcium channel blockers. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.